molecular formula C5H2Br3NO2 B12905669 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid CAS No. 74039-30-8

3,4,5-tribromo-1H-pyrrole-2-carboxylic acid

Cat. No.: B12905669
CAS No.: 74039-30-8
M. Wt: 347.79 g/mol
InChI Key: GPADKIKEHFMOHG-UHFFFAOYSA-N
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Description

3,4,5-tribromo-1H-pyrrole-2-carboxylic acid is a brominated derivative of pyrrole, a five-membered heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid typically involves the bromination of pyrrole-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 3, 4, and 5 positions of the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-tribromo-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to the formation of oxides or de-brominated products .

Scientific Research Applications

3,4,5-tribromo-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets in biological systems. The bromine atoms enhance the compound’s reactivity, allowing it to interact with enzymes, proteins, and other biomolecules. This interaction can lead to the inhibition of specific biological pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-tribromo-1H-pyrrole-2-carboxamide
  • 3,4,5-tribromo-1H-pyrrole-2-carboxylate
  • 4,5-dibromo-1H-pyrrole-2-carboxylic acid

Uniqueness

3,4,5-tribromo-1H-pyrrole-2-carboxylic acid is unique due to the presence of three bromine atoms at specific positions on the pyrrole ring. This specific bromination pattern imparts distinct chemical properties, making it more reactive and suitable for various applications compared to its less brominated counterparts .

Biological Activity

3,4,5-Tribromo-1H-pyrrole-2-carboxylic acid is a halogenated pyrrole derivative that has garnered attention for its significant biological activity. This compound exhibits promising potential as an antibacterial and antifungal agent, primarily due to the presence of multiple bromine substituents that enhance its reactivity and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₂Br₃NO₂. The unique tri-brominated structure contributes to its enhanced biological activity compared to less halogenated analogs. This compound's structure allows for interactions with various biological targets, including microbial enzymes and receptors.

Research indicates that this compound may inhibit the activity of certain bacterial strains by interfering with their enzymatic functions. Preliminary studies suggest that this compound can bind to specific microbial enzymes, leading to antimicrobial effects. The exact mechanisms remain under investigation but are believed to involve disruption of key metabolic pathways in target organisms.

Antibacterial Properties

Studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa15

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Antifungal Properties

In addition to antibacterial activity, this compound has shown antifungal properties. It has been tested against various fungal strains with promising results:

Fungal Strain MIC (µg/mL)
Candida albicans20
Aspergillus niger30

These findings highlight the compound's potential utility in treating fungal infections.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of derivatives of this compound:

  • Antimicrobial Evaluation : A study found that derivatives of this compound showed varying levels of antimicrobial activity. For instance, methyl esters exhibited enhanced solubility and reactivity compared to the parent acid.
  • Structure-Activity Relationship (SAR) : Research into the SAR has revealed that modifications on the pyrrole ring can significantly impact biological efficacy. Compounds with electron-withdrawing groups generally displayed improved activity against Mycobacterium tuberculosis .
  • In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of compounds related to this compound. Results indicated low cytotoxicity and favorable pharmacokinetic properties in preliminary tests .

Synthesis Methods

Various synthesis methods for producing this compound have been reported:

  • Direct Bromination : The compound can be synthesized through bromination of pyrrole derivatives under controlled conditions.
  • Condensation Reactions : Another method involves the condensation of pyrrole with carboxylic acids in the presence of brominating agents.

These methods vary in complexity and yield depending on the starting materials and reaction conditions used.

Properties

CAS No.

74039-30-8

Molecular Formula

C5H2Br3NO2

Molecular Weight

347.79 g/mol

IUPAC Name

3,4,5-tribromo-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C5H2Br3NO2/c6-1-2(7)4(8)9-3(1)5(10)11/h9H,(H,10,11)

InChI Key

GPADKIKEHFMOHG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=C1Br)Br)C(=O)O)Br

Origin of Product

United States

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